molecular formula C9H13F2N3O B13077162 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one

Katalognummer: B13077162
Molekulargewicht: 217.22 g/mol
InChI-Schlüssel: GLLLRSAYMJSXOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one is a chemical compound with a unique structure that includes an aminobutan-2-yl group and a difluoromethyl group attached to a dihydropyrimidin-4-one core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dihydropyrimidin-4-one ring.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.

    Attachment of the Aminobutan-2-yl Group: This step involves the alkylation of the dihydropyrimidin-4-one core with an appropriate aminobutan-2-yl precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, such as antiviral or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Aminobutan-2-yl)-5-fluoroaniline: A similar compound with a fluorine atom instead of the difluoromethyl group.

    3-(2-Aminobutan-2-yl)oxan-3-ol: A compound with a similar aminobutan-2-yl group but a different core structure.

Uniqueness

2-(2-Aminobutan-2-yl)-6-(difluoromethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of both the difluoromethyl group and the dihydropyrimidin-4-one core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H13F2N3O

Molekulargewicht

217.22 g/mol

IUPAC-Name

2-(2-aminobutan-2-yl)-4-(difluoromethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13F2N3O/c1-3-9(2,12)8-13-5(7(10)11)4-6(15)14-8/h4,7H,3,12H2,1-2H3,(H,13,14,15)

InChI-Schlüssel

GLLLRSAYMJSXOM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)(C1=NC(=CC(=O)N1)C(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.